3-[(2-Methylpentyl)amino]benzonitrile
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Overview
Description
3-[(2-Methylpentyl)amino]benzonitrile is an organic compound with the molecular formula C13H18N2 It is a derivative of benzonitrile, where the amino group is substituted with a 2-methylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpentyl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with 2-methylpentylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpentyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-[(2-Methylpentyl)amino]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpentyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzonitrile: A simpler analog without the 2-methylpentyl substitution.
2-Methylpentylamine: The amine component used in the synthesis of 3-[(2-Methylpentyl)amino]benzonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-(2-methylpentylamino)benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-3-5-11(2)10-15-13-7-4-6-12(8-13)9-14/h4,6-8,11,15H,3,5,10H2,1-2H3 |
InChI Key |
MMVSOXNBTVAGEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
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